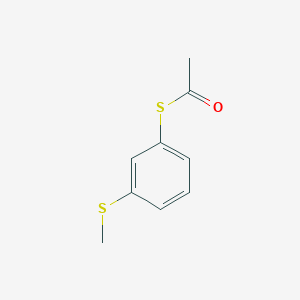

S-3-Methylthiophenylthioacetate

Description

However, three structurally related compounds—S-(2-Methyl-3-furyl) Thioacetate, Thiophene-3-acetic Acid, and S-Methyl Thioacetate—are analyzed here. These compounds share functional groups such as thioesters or thiophene rings, which are critical in organic synthesis and industrial applications.

Properties

IUPAC Name |

S-(3-methylsulfanylphenyl) ethanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS2/c1-7(10)12-9-5-3-4-8(6-9)11-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYAWBBKRJGHDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1=CC=CC(=C1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-3-Methylthiophenylthioacetate typically involves the reaction of 3-methylthiophenol with thioacetic acid. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the thioester bond. Common reagents used in this synthesis include acetic anhydride and a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods: In an industrial setting, the production of S-3-Methylthiophenylthioacetate may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: S-3-Methylthiophenylthioacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the thioester group can yield thiols or thioethers, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

Substitution: Bromine, nitric acid, sulfuric acid as catalyst.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, thioethers.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

S-3-Methylthiophenylthioacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Mechanism of Action

The mechanism of action of S-3-Methylthiophenylthioacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioacetate group can undergo hydrolysis to release thiophenol, which can then interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, or receptor modulation. Detailed studies on its molecular targets and pathways are essential to fully understand its biological activities .

Comparison with Similar Compounds

Structural and Compositional Differences

- Furan vs. Thiophene Rings: S-(2-Methyl-3-furyl) Thioacetate contains an oxygen-based furan ring, while Thiophene-3-acetic Acid has a sulfur-based thiophene ring.

- Functional Groups : Thiophene-3-acetic Acid includes a carboxylic acid group, making it acidic and reactive in coupling reactions, whereas the thioacetate esters (S-(2-Methyl-3-furyl) and S-Methyl) are neutral, favoring nucleophilic acyl substitutions .

Physical and Chemical Properties

- Volatility : S-Methyl Thioacetate’s lower molecular weight and boiling point (97–99°C) suggest higher volatility compared to the other two compounds, necessitating careful storage .

- Reactivity : Thiophene-3-acetic Acid’s carboxylic acid group enables salt formation or amidation, whereas thioacetate esters are prone to hydrolysis under basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.